N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide
Description
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide is a benzamide derivative featuring a pyrazole moiety substituted with two methyl groups at the 1- and 5-positions. The compound’s structure combines a 2-methylbenzamide core with a 1,5-dimethylpyrazolylethyl side chain. Pyrazole rings are known for their coordination capabilities and metabolic stability, making this compound of interest in medicinal and organometallic chemistry .
Properties
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-6-4-5-7-14(11)15(19)16-9-8-13-10-12(2)18(3)17-13/h4-7,10H,8-9H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDAEHJQBZUQMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=NN(C(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,5-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.
Alkylation: The next step involves the alkylation of the pyrazole ring. This can be achieved by reacting 1,5-dimethyl-1H-pyrazole with an appropriate alkyl halide, such as 2-bromoethylbenzene, in the presence of a base like potassium carbonate.
Amidation: The final step is the formation of the benzamide moiety. This can be done by reacting the alkylated pyrazole with 2-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Corresponding substituted derivatives with new functional groups.
Scientific Research Applications
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Features :
- Benzamide core with a 3-methyl substituent.
- Side chain: 2-hydroxy-1,1-dimethylethyl group.
- Contains an N,O-bidentate directing group.
- The N,O-bidentate group facilitates metal coordination, making it suitable for C–H bond functionalization reactions, whereas the pyrazole in the target compound may offer alternative coordination modes (e.g., via pyrazole nitrogen atoms).
- Applications : Primarily used in metal-catalyzed reactions due to its directing group .
4-((S)-5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-((R)-2-ethyl-3-oxoisoxazolidin-4-yl)-2-methylbenzamide ()
- Structural Features :
- Benzamide core with 2-methyl and complex isoxazole/isoxazolidine substituents.
- Includes halogen (Cl, F) and trifluoromethyl groups.
- Key Differences :
- Fluorinated and chlorinated aromatic rings enhance lipophilicity and metabolic stability, contrasting with the simpler pyrazole in the target compound.
- The isoxazolidine moiety introduces a chiral center, which may influence biological activity (e.g., enzyme targeting).
- Applications : Likely bioactive (e.g., insecticidal or antimicrobial) due to halogenation and structural complexity .
Benzamide Derivatives with Isoxazole Substituents ()
- Structural Features: Examples include 4-[5-(3,5-dichlorophenyl)-4,5-dihydroisoxazol-3-yl]-2-methylbenzamide derivatives. Substituents: Trifluoromethyl, methoxyiminomethyl.
- Key Differences :
- Isoxazole rings provide rigidity and electronic effects distinct from pyrazole.
- Trifluoromethyl groups improve resistance to oxidative degradation.
- Applications : Patented as insecticides or bactericides, highlighting the role of electronegative substituents in bioactivity .
Comparative Analysis Table
Key Structural and Functional Insights
- Hydrogen Bonding and Solubility :
- Bioactivity vs. Catalysis :
- Halogenation and fluorination () correlate with bioactivity, while directing groups () favor catalysis. The target compound’s pyrazole could bridge both domains depending on functionalization.
Biological Activity
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-methylbenzamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyrazole moiety that is known for its diverse biological activities. The structural formula is represented as follows:
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit the proliferation of various cancer cell lines. Specific mechanisms include:
- Induction of Apoptosis : Pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Migration : These compounds have been noted to reduce the migratory capabilities of cancer cells, which is crucial in preventing metastasis.
A study demonstrated that a related pyrazole compound exhibited an IC50 value in the low micromolar range against breast cancer cells, highlighting the potential of pyrazole-based compounds in oncology .
2. Anti-inflammatory Activity
This compound has shown promise as an anti-inflammatory agent. The mechanism involves:
- Inhibition of Pro-inflammatory Mediators : Research indicates that pyrazole derivatives can suppress the production of cytokines and other inflammatory markers.
- Blocking COX Enzymes : Some pyrazole compounds act similarly to non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.
A review highlighted various pyrazole derivatives that demonstrated significant anti-inflammatory effects in animal models .
3. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can effectively inhibit the growth of various bacteria and fungi. The proposed mechanisms include:
- Disruption of Membrane Integrity : Pyrazoles may compromise bacterial cell membranes, leading to cell death.
- Inhibition of Metabolic Pathways : Some studies suggest that pyrazoles interfere with essential metabolic processes in microbes.
Table 1: Summary of Biological Activities
Recent Research Insights
A study published in 2022 examined a series of pyrazole derivatives, including this compound, focusing on their structure-activity relationships (SAR). The research found that modifications on the pyrazole ring significantly influenced biological activity, with certain substitutions enhancing potency against specific targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
